Technical Guide: Synthesis and Characterization of [4-(Carbamothioylamino)phenyl]thiourea
Technical Guide: Synthesis and Characterization of [4-(Carbamothioylamino)phenyl]thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of [4-(Carbamothioylamino)phenyl]thiourea, also known as N,N''-1,4-Phenylenebis(thiourea). This symmetrical bis-thiourea derivative is a subject of interest for its potential biological activities, drawing from the established pharmacological importance of the thiourea scaffold. This guide details a feasible synthetic protocol, summarizes key characterization data, and presents a visual representation of the synthetic workflow. The information is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Introduction
Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The structural motif of a bis-thiourea, such as [4-(Carbamothioylamino)phenyl]thiourea, presents an intriguing scaffold for the development of novel therapeutic agents. The symmetrical nature of this molecule, with two thiourea moieties linked by a central phenylenediamine core, offers unique opportunities for molecular interactions with biological targets. Research into analogous bis-thiourea compounds has indicated potential as urease inhibitors and anticancer agents, suggesting promising avenues for the investigation of this specific derivative.[3][4]
Synthesis
The synthesis of [4-(Carbamothioylamino)phenyl]thiourea can be achieved through the reaction of p-phenylenediamine with a suitable thiocarbonylating agent. A common and effective method involves the use of ammonium thiocyanate in an acidic medium.[5]
Experimental Protocol
Materials:
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p-Phenylenediamine
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Ammonium thiocyanate
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Hydrochloric acid (concentrated)
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Ethanol
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenylenediamine (1.0 equivalent) in a mixture of deionized water and concentrated hydrochloric acid.
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To this solution, add ammonium thiocyanate (2.2 equivalents).
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Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.
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Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted salts.
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Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure [4-(Carbamothioylamino)phenyl]thiourea as a solid.
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Dry the purified product under vacuum.
Synthesis Workflow
Caption: Synthetic workflow for [4-(Carbamothioylamino)phenyl]thiourea.
Characterization Data
The structural confirmation and purity of the synthesized [4-(Carbamothioylamino)phenyl]thiourea are established through various analytical techniques. The following table summarizes the expected and reported data for this compound and its close analogs.
| Property | Data |
| Molecular Formula | C₈H₁₀N₄S₂ |
| Molecular Weight | 226.32 g/mol [6] |
| Appearance | Expected to be a solid, potentially white to off-white.[7] |
| Melting Point | 219-220 °C (decomposes)[8] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO.[7] |
| FTIR (cm⁻¹) | Expected peaks: ~3400-3100 (N-H stretch), ~1600 (aromatic C=C stretch), ~1550 (N-H bend), ~1300-1200 (C=S stretch).[3] |
| ¹H NMR (DMSO-d₆, δ ppm) | Expected peaks: Aromatic protons (singlet or multiplet), N-H protons (broad singlets). PubChem lists available ¹H NMR data.[9] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Expected peaks: Aromatic carbons, C=S carbon (~180 ppm).[3] |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ at ~227.04. |
Potential Biological Activity and Applications
While specific biological studies on [4-(Carbamothioylamino)phenyl]thiourea are limited, the broader class of bis-thiourea derivatives has shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiourea derivatives.[1][2] Phenyl-bis-phenylthiourea compounds, which share a similar structural framework, have demonstrated cytotoxicity against various cancer cell lines.[3] The proposed mechanisms of action for some thiourea derivatives include the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases.[10] The presence of two thiourea moieties in [4-(Carbamothioylamino)phenyl]thiourea may enhance its binding affinity to biological targets, potentially leading to improved cytotoxic effects.
Urease Inhibition
Urease is an enzyme that plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of urease is a key strategy for the treatment of these infections. Thiourea and its derivatives are well-known urease inhibitors.[11][12] Bis-acyl-thiourea derivatives have demonstrated potent urease inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar range.[3] The structural features of [4-(Carbamothioylamino)phenyl]thiourea make it a strong candidate for investigation as a urease inhibitor.
Logical Relationship of Biological Activity
Caption: Potential biological activities of the target compound.
Conclusion
[4-(Carbamothioylamino)phenyl]thiourea is a synthetically accessible compound with significant potential for further investigation in the field of drug discovery. This technical guide provides a foundational protocol for its synthesis and a summary of its key characterization parameters based on available data for the compound and its close analogs. The documented anticancer and urease inhibitory activities of structurally related bis-thiourea derivatives strongly support the rationale for exploring the therapeutic potential of this molecule. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.
References
- 1. jppres.com [jppres.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. scbt.com [scbt.com]
- 7. CAS 1519-70-6: N,N′′-1,4-Phenylenebis[thiourea] [cymitquimica.com]
- 8. 1,4-PHENYLENEBIS(THIOUREA) | 1519-70-6 [chemicalbook.com]
- 9. N,N''-1,4-Phenylenebis(thiourea) | C8H10N4S2 | CID 684351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
